molecular formula C81H132N20O23 B021061 Actagardin CAS No. 59165-34-3

Actagardin

Cat. No. B021061
CAS RN: 59165-34-3
M. Wt: 1754 g/mol
InChI Key: LAWKVNVCUPIOMG-HWWYPGLISA-N
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Description

Actagardin is a tetracyclic lantibiotic, a type of polypeptide antibiotic produced by the fermentation of Actinoplanes strains. It contains one lanthionine and three overlapping beta-methyllanthionine bridges, forming a unique and complex molecular structure with significant antibiotic properties, especially against gram-positive bacteria (Zimmermann, Metzger, & Jung, 1995).

Synthesis Analysis

Actagardin is synthesized through the fermentation process of specific Actinoplanes strains. During its synthesis, certain derivatives and related compounds, such as Ala(0)-actagardine, are produced, providing insight into its complex biosynthesis pathway and the potential for variant generation (Malabarba, Landi, Pallanza, & Cavalleri, 1985).

Molecular Structure Analysis

Actagardin exhibits a rigid, compact globular shape based on its constraining bridging pattern. Its structure includes an N-terminal lanthionine ring and three intertwined C-terminal methyllanthionine rings, which contribute to its biological activity. The detailed molecular structure has been elucidated using NMR spectroscopy, revealing two distinct thioether ring systems that provide a structural basis for its function (Zimmermann & Jung, 1997).

Chemical Reactions and Properties

The chemical reactions associated with Actagardin primarily involve its interaction with bacterial cell walls, inhibiting murein biosynthesis, which is vital for bacterial growth and survival. The structure of Actagardin, particularly the presence of thioether rings and specific amino acid residues, plays a crucial role in its antibacterial mode of action. The compound can undergo chemical transformations under specific conditions, leading to the formation of derivatives with varying antibacterial activities (Vériest et al., 1999).

Physical Properties Analysis

The physical properties of Actagardin, such as solubility, stability, and molecular geometry, are influenced by its unique chemical structure. These properties are essential for its biological activity and interaction with bacterial cells. Detailed analysis of its physical properties contributes to understanding its mechanism of action and potential applications (Malabarba et al., 1990).

Chemical Properties Analysis

Actagardin's chemical properties, including its reactivity, functional groups, and stereochemistry, play significant roles in its biological activity. The antibiotic's ability to form stable complexes with bacterial target sites is a critical aspect of its chemical properties, leading to the inhibition of vital bacterial processes (Kettenring, Malabarba, Vékey, & Cavalleri, 1990).

Scientific Research Applications

Applied Microbiology and Biotechnology

  • Summary of the Application : Actagardin, a lantibiotic produced by the actinomycete Actinoplanes garbadinensis ATCC 31049, demonstrates antibacterial activity against important Gram-positive pathogens . This activity combined with its ribosomal synthesis makes it an attractive target for the generation of lantibiotic variants with improved biological activity .
  • Methods of Application or Experimental Procedures : A variant generation system designed to allow the specific substitution of amino acids at targeted sites throughout the actagardin A peptide has been used to generate a comprehensive library by site-directed mutagenesis . Each amino acid in the actagardin A peptide, with the exception of residues involved in bridge formation, has been systematically substituted with all remaining 19 amino acids .
  • Results or Outcomes : A total of 228 mutants have been engineered with 44 produced in good yield . The mutant V15F in particular demonstrates improved activity against a range of notable Gram-positive pathogens including Clostridium difficile, when evaluated alongside actagardine A .

Antibiotic Activity

  • Summary of the Application : Actagardin, also known as gardimycin, is a tetracyclic peptide lantibiotic made by Actinoplanes brasiliensis . It has antibiotic activity that involves the inhibition of peptidoglycan, preferentially targeting gram negative bacteria .

Therapeutic Agent

  • Summary of the Application : Actinobacterial lanthipeptides, including Actagardin, hold great potential as therapeutics . They show engaging biological activities and are small peptides with potential application as therapeutic agents .
  • Results or Outcomes : Some members of this group show antibiotic activity against problematic drug-resistant pathogens and against a wide variety of viruses . Their biological activities are not restricted to antimicrobials, as their contribution to the treatment of cystic fibrosis, cancer, pain symptoms, control of inflammation, and blood pressure has been demonstrated .

Therapeutic Agent

  • Summary of the Application : Actinobacterial lanthipeptides, including Actagardin, hold great potential as therapeutics . They show engaging biological activities and are small peptides with potential application as therapeutic agents .
  • Results or Outcomes : Some members of this group show antibiotic activity against problematic drug-resistant pathogens and against a wide variety of viruses . Their biological activities are not restricted to antimicrobials, as their contribution to the treatment of cystic fibrosis, cancer, pain symptoms, control of inflammation, and blood pressure has been demonstrated .

Antibiotic Activity

  • Summary of the Application : Actagardin, also known as gardimycin, is a tetracyclic peptide lantibiotic made by Actinoplanes brasiliensis . It has antibiotic activity that involves the inhibition of peptidoglycan, preferentially targeting gram negative bacteria .

Safety And Hazards

Actagardin is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Future Directions

The untapped potential of actinobacterial lanthipeptides like Actagardin as therapeutic agents is being explored . Some members show antibiotic activity against problematic drug-resistant pathogens and against a wide variety of viruses . Their contribution to the treatment of cystic fibrosis, cancer, pain symptoms, control of inflammation, and blood pressure has been demonstrated .

properties

IUPAC Name

(4R)-4-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124)/t40-,41-,42+,43+,44-,45+,46+,47+,50+,51+,52+,54+,55-,56+,57+,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWKVNVCUPIOMG-HWWYPGLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@H](CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H132N20O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207893
Record name Gardimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1754.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gardimycin

CAS RN

59165-34-3
Record name Gardimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059165343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gardimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
127
Citations
N Zimmermann, G Jung - European journal of biochemistry, 1997 - Wiley Online Library
… In constrast to the well known antibiotic penicillin, which acts by inhibition of the murein glycopeptide transpeptidase, the mode of action of actagardin probably consists of inhibition of …
Number of citations: 68 febs.onlinelibrary.wiley.com
M Kempf, U Theobald, HP Fiedler - Novel frontiers in the production of …, 2001 - Springer
As shown in Figure 1 gallidermin, as a result of posttranslantional enzymatic modifications contains some unusual amino acid residues such as lanthionine, βmethyllanthionine or α, β-…
Number of citations: 5 link.springer.com
A Pérez-Ramos, D Madi-Moussa, F Coucheney… - Microorganisms, 2021 - mdpi.com
… Type B lantibiotics include duramycin, mersacidin and actagardin which are globular peptides that inhibit the synthesis of the cell wall of their targets by disrupting the enzyme function. …
Number of citations: 41 www.mdpi.com
L VÉRIEST, W Aretz, A Bonnefoy, E Ehlers… - The Journal of …, 1999 - jstage.jst.go.jp
Materials and Methods Fermentation Conditions Actinoplanes liguriae ATCC31048, wasstored frozen in liquid nitrogen as a vegetative cell suspension in 10% dimethyl sulfoxide. This …
Number of citations: 41 www.jstage.jst.go.jp
A Bryskier - Antimicrobial Agents: Antibacterials and Antifungals, 2005 - Wiley Online Library
… Actagardin and its derivative compound D are active in vitro against gram-positive cocci, … actagardin have been prepared. One derivative, 3,3-dimethylamino-1-propylamide actagardin …
Number of citations: 6 onlinelibrary.wiley.com
H Zhou, H Yang, Z Shu, H Chen, K Yao - 2019 - pdf.hanspub.org
Lantibiotics is a class of antimicrobial peptides, or thioether antibiotics produced by bacteria that are synthesized by the ribosomal pathway and has a special organic group. Lantibiotics …
Number of citations: 0 pdf.hanspub.org
LP Terekhova, OA Galatenko, AV Laĭko… - … and Chemoterapy [sic …, 1999 - europepmc.org
… The antibiotic complex included gardimycin (actagardin) and new antibiotics of the same group. By the taxonomic properties strain 3802 was classified as Actinoplanes brasiliensis not …
Number of citations: 2 europepmc.org
JC Oscáriz, AG Pisabarro - International Microbiology, 2001 - Springer
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by microorganisms belonging to different eubacterial taxonomic branches. Most of them are small cationic …
Number of citations: 225 link.springer.com
GS Katrukha, GB Fedorova… - … and Chemoterapy [sic …, 1999 - europepmc.org
… Two components of the complex ie A-3802-IV-3 and A-3802-IV-4 were identified with the lantibiotics actagardin and its diamide disulfoxide. Antibiotics A-3802-V-4 and A-3802-VI-7 …
Number of citations: 1 europepmc.org
V Wiebach, A Mainz, MAJ Siegert… - Nature Chemical …, 2018 - nature.com
The potent antibacterial lanthipeptide microvionin, isolated from a culture of Microbacterium arborescens, exhibits a new triamino-dicarboxylic acid moiety, termed avionin, and an …
Number of citations: 95 www.nature.com

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